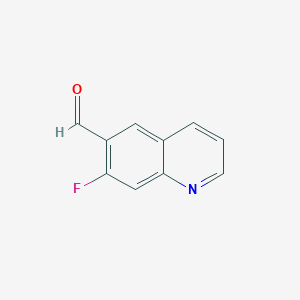

7-Fluoroquinoline-6-carbaldehyde

CAS No.: 1185768-18-6

Cat. No.: VC3000965

Molecular Formula: C10H6FNO

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185768-18-6 |

|---|---|

| Molecular Formula | C10H6FNO |

| Molecular Weight | 175.16 g/mol |

| IUPAC Name | 7-fluoroquinoline-6-carbaldehyde |

| Standard InChI | InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H |

| Standard InChI Key | MXHXHJCXWSYDQO-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)F)C=O |

Introduction

Chemical Identity and Basic Properties

7-Fluoroquinoline-6-carbaldehyde is a heterocyclic organic compound containing a quinoline core structure with fluorine and aldehyde functional groups. It is characterized by its unique structural features that contribute to its chemical reactivity and potential applications in pharmaceutical and organic synthesis.

Identification and Nomenclature

The compound 7-Fluoroquinoline-6-carbaldehyde is known by several names in chemical literature and databases. The IUPAC name for this compound is 7-fluoro-6-quinolinecarbaldehyde, which accurately describes its structure with the positions of the substituents clearly indicated . The compound is also identified by its CAS Registry Number 1185768-18-6, which serves as a unique identifier in chemical databases and literature . Additional synonyms include 7-Fluoro-quinoline-6-carbaldehyde, which is a slight variation in the naming convention but refers to the same chemical entity .

Physical and Chemical Properties

The physical and chemical properties of 7-Fluoroquinoline-6-carbaldehyde are summarized in Table 1, which provides essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 7-Fluoroquinoline-6-carbaldehyde

The molecular structure of 7-Fluoroquinoline-6-carbaldehyde consists of a quinoline ring system with a fluorine atom at the 7-position and an aldehyde group (–CHO) at the 6-position. The presence of the fluorine substituent significantly affects the electronic properties of the molecule, which can influence its reactivity and potential biological activities .

Structural Features and Significance

The structural features of 7-Fluoroquinoline-6-carbaldehyde contribute significantly to its chemical behavior and potential applications in various fields.

Structural Characteristics

7-Fluoroquinoline-6-carbaldehyde belongs to the class of fluorinated heterocyclic compounds. The compound's structure combines several important features:

-

A quinoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring.

-

A fluorine atom at the 7-position of the quinoline system.

-

An aldehyde functional group at the 6-position of the quinoline system.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of quinoline carbaldehydes and related structures, which can be adapted for the synthesis of 7-Fluoroquinoline-6-carbaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction represents an important method for the synthesis of various aromatic aldehydes and α-β-unsaturated aldehydes, including quinoline-carbaldehydes . This reaction typically involves treating an activated aromatic compound with a combination of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which forms the reactive Vilsmeier reagent.

For quinoline derivatives, the synthesis of quinoline-3-carbaldehydes has been documented using the Vilsmeier-Haack reaction on corresponding oximes. The reaction proceeds through the formation of an iminium salt intermediate, which subsequently undergoes hydrolysis to yield the aldehyde product . While this method is primarily described for quinoline-3-carbaldehydes, it could potentially be adapted for the synthesis of 7-Fluoroquinoline-6-carbaldehyde by starting with an appropriately substituted precursor.

Formylation using Syngas

Another documented approach involves formylation of halogenated quinoline derivatives using syngas (CO/H₂) under catalytic conditions. As described in the literature, a Parr reactor can be used with the following reaction conditions :

-

Substrate: 2-bromoquinoline derivative (0.63 mmol)

-

Solvent: CH₃CN (10 ml)

-

Catalyst: Pd(OAc)₂ (0.0312 mmol)

-

Ligand: PPh₃ (0.126 mmol)

-

Base: Tributylamine (0.882 mmol) and 2,4,6-trimethylpyridine (0.063 mmol)

-

Reaction conditions: 30 bar syngas (1:1 CO:H₂), 120°C, 18 hours

This method could potentially be applied to the synthesis of 7-Fluoroquinoline-6-carbaldehyde by starting with an appropriate 7-fluoro-6-halo-quinoline precursor.

Amination of Fluoroquinolones

Research has also been conducted on the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines . While this approach is focused more on the synthesis of fluoroquinolone antibiotics rather than carbaldehydes specifically, it demonstrates the reactivity of the 7-position in fluoroquinoline derivatives and could potentially be relevant for the preparation of precursors to 7-Fluoroquinoline-6-carbaldehyde.

Table 2: Comparison of Synthesis Methods for Quinoline Carbaldehydes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume